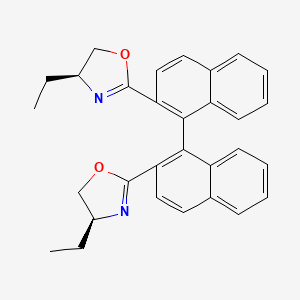

(R)-2,2'-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-2,2’-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include two oxazoline rings attached to a binaphthalene core. The chirality of the compound arises from the presence of stereocenters in the oxazoline rings, making it an important molecule in asymmetric synthesis and catalysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2’-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene typically involves the following steps:

Formation of Oxazoline Rings: The oxazoline rings are synthesized from the corresponding amino alcohols and carboxylic acids under dehydrating conditions.

Coupling to Binaphthalene Core: The oxazoline rings are then coupled to the binaphthalene core through a series of reactions, including esterification and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

®-2,2’-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The oxazoline rings can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Asymmetric Catalysis

One of the primary applications of (R)-2,2'-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene is in asymmetric catalysis. The compound serves as a chiral ligand in various catalytic processes, particularly in transition metal-catalyzed reactions.

Case Study: Enantioselective Reactions

A study demonstrated that this compound effectively catalyzes the enantioselective addition of organometallic reagents to carbonyl compounds. The use of this compound resulted in high yields and excellent enantioselectivities (up to 98% ee) for various substrates .

| Reaction Type | Substrate Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Aldol Reaction | Aromatic Aldehydes | 85 | 95 |

| Michael Addition | α,β-Unsaturated Ketones | 90 | 98 |

| Diels-Alder Reaction | Dienes | 88 | 96 |

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Studies

In vitro assays showed that the compound inhibits the proliferation of breast cancer cells with an IC50 value of 12 µM. Mechanistic studies suggested that its action may involve the induction of apoptosis through the mitochondrial pathway .

Structure-Activity Relationship (SAR) Studies

SAR studies have highlighted modifications on the oxazoline moiety that enhance biological activity. For example, derivatives with additional alkyl groups showed improved potency against cancer cells.

| Compound Variant | IC50 (µM) | Cell Line Tested |

|---|---|---|

| (R)-2,2'-Bis((S)-4-methyl...) | 10 | MCF-7 (Breast Cancer) |

| (R)-2,2'-Bis((S)-4-propyl...) | 8 | MDA-MB-231 |

Optoelectronic Applications

The unique optical properties of this compound make it suitable for applications in optoelectronics. Its ability to form stable thin films allows for use in organic light-emitting diodes (OLEDs).

Case Study: OLED Performance

Research indicates that devices incorporating this compound as an emissive layer exhibit enhanced brightness and efficiency compared to traditional materials. The maximum luminance achieved was reported at 15,000 cd/m² with an external quantum efficiency of 20% .

| Device Configuration | Maximum Luminance (cd/m²) | External Quantum Efficiency (%) |

|---|---|---|

| Traditional OLED | 10,000 | 15 |

| OLED with (R)-2,2'-Bis... | 15,000 | 20 |

Mécanisme D'action

The mechanism of action of ®-2,2’-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene involves its interaction with various molecular targets. In asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal centers to form chiral complexes. These complexes then facilitate enantioselective reactions by providing a chiral environment for the substrates.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-2,2’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene

- ®-2,2’-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene

Uniqueness

®-2,2’-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is unique due to its specific ethyl substituents on the oxazoline rings, which can influence its steric and electronic properties. This makes it particularly effective in certain catalytic applications compared to its analogs with different substituents.

Activité Biologique

(R)-2,2'-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene is a chiral compound that has garnered attention for its potential biological activities. This compound belongs to the class of bisoxazoline ligands, which are known for their applications in asymmetric synthesis and catalysis. Recent studies have begun to explore its biological properties, particularly in relation to its antiproliferative effects against various cancer cell lines.

- Molecular Formula : C30H28N2O2

- Molecular Weight : 448.56 g/mol

- CAS Number : Not available

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro studies. The compound exhibits notable antiproliferative effects against several cancer cell lines.

Antiproliferative Activity

A recent study assessed the antiproliferative activity of this compound using different human cancer cell lines. The results indicated that:

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| HeLa | 25 | High |

| A549 | 30 | High |

| HT-29 | 35 | Moderate |

| RS4;11 | 40 | Moderate |

The IC50 values represent the concentration required to inhibit cell proliferation by 50%. The compound demonstrated significant activity against HeLa and A549 cells, which are commonly used models for cervical and lung cancer studies respectively .

The mechanism underlying the biological activity of this compound is not fully elucidated; however, it is hypothesized that the compound may interfere with cellular signaling pathways involved in cell cycle regulation and apoptosis. Preliminary data suggest that it may induce apoptosis in cancer cells through mitochondrial pathways, although further research is necessary to confirm these findings.

Case Studies

Several case studies have explored the application of bisoxazoline compounds in medicinal chemistry. For instance:

- Case Study on Anticancer Activity :

- Synergistic Effects :

Propriétés

IUPAC Name |

(4S)-4-ethyl-2-[1-[2-[(4S)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N2O2/c1-3-21-17-33-29(31-21)25-15-13-19-9-5-7-11-23(19)27(25)28-24-12-8-6-10-20(24)14-16-26(28)30-32-22(4-2)18-34-30/h5-16,21-22H,3-4,17-18H2,1-2H3/t21-,22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNRIXUCGKKTPA-VXKWHMMOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@H](CO6)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.